N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 731795-55-4
VCID: VC7361730
InChI: InChI=1S/C16H14ClN3O3S/c1-2-23-11-7-9-12(10-8-11)24(21,22)20-16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,2H2,1H3,(H,19,20)
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
Molecular Formula: C16H14ClN3O3S
Molecular Weight: 363.82

N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide

CAS No.: 731795-55-4

Cat. No.: VC7361730

Molecular Formula: C16H14ClN3O3S

Molecular Weight: 363.82

* For research use only. Not for human or veterinary use.

N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide - 731795-55-4

Specification

CAS No. 731795-55-4
Molecular Formula C16H14ClN3O3S
Molecular Weight 363.82
IUPAC Name N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide
Standard InChI InChI=1S/C16H14ClN3O3S/c1-2-23-11-7-9-12(10-8-11)24(21,22)20-16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,2H2,1H3,(H,19,20)
Standard InChI Key YCAWSRFYBFUHRD-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl

Introduction

Chemical Structure and Nomenclature

N-(3-Chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide features a quinoxaline core substituted at the 2-position with a sulfonamide group and at the 3-position with a chlorine atom. The sulfonamide moiety is further modified with a 4-ethoxybenzene ring. The systematic IUPAC name reflects this substitution pattern:

  • Quinoxaline backbone: A bicyclic structure comprising two fused six-membered rings with nitrogen atoms at positions 1 and 4.

  • 3-Chloro substitution: A chlorine atom at position 3 of the quinoxaline ring.

  • 4-Ethoxybenzenesulfonamide: A benzene ring with an ethoxy group (-OCH2CH3) at position 4, linked via a sulfonamide (-SO2NH-) group to the quinoxaline.

This architecture positions the compound within a broader family of quinoxaline-sulfonamide hybrids, which have demonstrated inhibitory activity against kinases like VEGFR-2 and antiproliferative effects in cancer cell lines .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide follows a two-step protocol outlined in patent literature :

Step 1: Formation of the N-(3-Chloroquinoxalin-2-yl)sulfonamide Intermediate
2,3-Dichloroquinoxaline reacts with 4-ethoxybenzenesulfonamide in the presence of anhydrous lithium hydroxide (LiOH) in an aprotic polar solvent such as dimethylacetamide (DMA). The reaction proceeds via nucleophilic aromatic substitution (SNAr) at the 2-position of the quinoxaline, yielding the intermediate N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide.

Reaction Conditions:

  • Temperature: 20–150°C

  • Duration: 0.5–48 hours

  • Solvent: DMA, DMF, or DMSO

  • Base: LiOH (anhydrous or hydrated)

This step achieves yields exceeding 85% under optimized conditions, with purity >90% as confirmed by UPLC/MS .

Step 2: Functionalization of the 3-Chloro Position (Optional)
While the target compound retains the 3-chloro substituent, the patent describes further derivatization by replacing chlorine with amines (e.g., aryl or heteroaryl amines) using lutidine as a base in alcoholic solvents. This step is omitted for the synthesis of the specific compound discussed here.

Analytical Characterization

Critical spectroscopic data for analogous compounds include:

  • 1H NMR: Signals for ethoxy protons appear as a quartet (δ 1.35–1.40 ppm, CH3) and triplet (δ 3.95–4.05 ppm, OCH2). Aromatic protons resonate between δ 6.85–8.50 ppm .

  • 13C NMR: The sulfonamide sulfur atom deshields adjacent carbons, with the quinoxaline C-2 and C-3 carbons appearing at δ 145–155 ppm .

  • IR: Stretching vibrations for sulfonamide S=O groups occur at 1159–1165 cm⁻¹ and 1332–1347 cm⁻¹ .

Biological Activity and Mechanism

Antiproliferative Effects

While direct data for N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide is unavailable, structurally related quinoxaline-sulfonamides exhibit potent activity against cancer cell lines:

CompoundHCT116 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
VIIIc (Cl, O, 4-Cl)2.5229
XVa (Cl, H)4.4105.3
Doxorubicin0.621.20.9

Adapted from

The 3-chloro substituent in VIIIc enhances DNA intercalation and topoisomerase II inhibition, while the sulfonamide group promotes hydrogen bonding with kinase ATP-binding pockets .

VEGFR-2 Inhibition

Quinoxaline-sulfonamides weakly inhibit VEGFR-2 (IC50 >10 µM), a kinase critical for angiogenesis. Molecular docking studies suggest the sulfonamide's sulfonyl group interacts with Lys868 and Asp1046 residues in the kinase domain .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Quinoxaline Substitution:

    • Chlorine at position 3 enhances cytotoxicity (e.g., VIIIc vs. VIIIb: IC50 = 2.5 µM vs. 38 µM in HCT116) .

    • Electron-withdrawing groups (Cl, NO2) improve DNA binding compared to electron-donating groups (OCH3) .

  • Sulfonamide Modifications:

    • Bulky aryl groups (e.g., 4-ethoxybenzene) improve pharmacokinetic properties but may reduce cell permeability.

    • Methylation of the sulfonamide nitrogen abolishes activity, highlighting the importance of the NH moiety for target engagement .

Pharmacological Considerations

Selectivity and Toxicity

Quinoxaline derivatives like VIIIc show selectivity indices (SI) >10 when tested against normal fibroblast (WI-38) cells, suggesting a favorable therapeutic window . The 4-ethoxy group in the target compound may further enhance selectivity by reducing off-target interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator